molecular formula C28H44O B209329 17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 32507-77-0

17-[(Z)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No. B209329
CAS RN: 32507-77-0
M. Wt: 396.6 g/mol
InChI Key: AHWOEMBXZXGDBQ-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a natural product found in Gynura japonica . It has a molecular formula of C29H46O .


Molecular Structure Analysis

The molecular structure of this compound is complex with multiple rings and chains . It has a molecular weight of 410.7 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 410.7 g/mol . It has a topological polar surface area of 17.1 Ų . Other properties such as its exact mass and monoisotopic mass are 410.354866087 g/mol .

Scientific Research Applications

Chemical Structure and Conformation

The title compound, known for its complex triterpenoid structure, has been a subject of interest in crystallographic studies. For instance, a triterpenoid isolated from Skimmia laureola showed that the six-membered rings adopt chair, slightly distorted half-chair, and distorted boat conformations, with the five-membered ring in an envelope conformation. These structural details are essential for understanding the compound's chemical behavior and potential applications (Hussain, Rehman, & Parvez, 2010).

Crystal Structure Analysis

In-depth crystallographic analysis has been conducted on related compounds to determine their molecular geometry and intermolecular interactions. This analysis is crucial for the development of pharmaceuticals and for understanding the compound's properties. For example, studies have shown how weak intermolecular C—H⋯O interactions can influence the compound's structure and stability (Ketuly, Hadi, Khaledi, & Tiekink, 2010).

Potential Pharmacological Applications

Some derivatives of this compound have shown potential in pharmacological applications. For instance, derivatives have been studied as intermediates in the synthesis of hormone pharmaceuticals, suggesting possible roles in drug development (Nie, Wang, & Zhou, 2006). Additionally, compounds with similar structures have been synthesized and evaluated for their activity as liver X receptor (LXR) agonists, indicating potential use in treating cholesterol-related disorders (Ching, 2013).

Future Directions

Future research on this compound could focus on elucidating its synthesis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential biological activities and applications could be explored .

properties

IUPAC Name

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,10,18-21,24-26H,9,11-17H2,1-6H3/t19-,20+,21?,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWOEMBXZXGDBQ-AQGSFBQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C=C[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 99511

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.